molecular formula C7H8N2O2S B11761413 N-(5-formyl-4-methylthiazol-2-yl)acetamide

N-(5-formyl-4-methylthiazol-2-yl)acetamide

Cat. No.: B11761413
M. Wt: 184.22 g/mol
InChI Key: QMNOXGKCCAORKH-UHFFFAOYSA-N
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Description

N-(5-formyl-4-methylthiazol-2-yl)acetamide: is an organic compound with the molecular formula C7H8N2O2S and a molecular weight of 184.22 g/mol It is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of N-(5-formyl-4-methylthiazol-2-yl)acetamide typically involves a two-step process :

    Stage 1: N,N-dimethylformamide reacts with trichlorophosphate at 0°C.

    Stage 2: The resulting intermediate is then reacted with 2-acetamido-4-methylthiazole at temperatures ranging from 20°C to 60°C for 4 hours.

Industrial Production Methods:

While specific industrial production methods for this compound are not widely documented, the synthesis generally follows the aforementioned laboratory procedures, scaled up to meet industrial demands. The process involves careful control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

N-(5-formyl-4-methylthiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to a hydroxymethyl group.

    Substitution: The thiazole ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Conditions vary depending on the substituent, but typical reagents include halogens and nucleophiles like amines or thiols.

Major Products:

    Oxidation: N-(5-carboxy-4-methylthiazol-2-yl)acetamide.

    Reduction: N-(5-hydroxymethyl-4-methylthiazol-2-yl)acetamide.

    Substitution: Various substituted thiazole derivatives depending on the reagents used.

Scientific Research Applications

N-(5-formyl-4-methylthiazol-2-yl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(5-formyl-4-methylthiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The formyl group can participate in various biochemical reactions, potentially leading to the formation of reactive intermediates that interact with biological macromolecules. The thiazole ring is known to interact with enzymes and receptors, influencing their activity and leading to various biological effects .

Comparison with Similar Compounds

  • N-(5-acetyl-4-methylthiazol-2-yl)acetamide
  • N-(5-hydroxymethyl-4-methylthiazol-2-yl)acetamide
  • N-(5-carboxy-4-methylthiazol-2-yl)acetamide

Comparison:

N-(5-formyl-4-methylthiazol-2-yl)acetamide is unique due to the presence of the formyl group, which imparts distinct reactivity compared to its analogs. The formyl group can undergo specific reactions such as oxidation and reduction, which are not possible with the acetyl or hydroxymethyl derivatives. This makes this compound a versatile intermediate in organic synthesis and a valuable compound for various research applications .

Properties

Molecular Formula

C7H8N2O2S

Molecular Weight

184.22 g/mol

IUPAC Name

N-(5-formyl-4-methyl-1,3-thiazol-2-yl)acetamide

InChI

InChI=1S/C7H8N2O2S/c1-4-6(3-10)12-7(8-4)9-5(2)11/h3H,1-2H3,(H,8,9,11)

InChI Key

QMNOXGKCCAORKH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C)C=O

Origin of Product

United States

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